5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899972-83-9
VCID: VC6091893
InChI: InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26)
SMILES: CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N
Molecular Formula: C20H23N5O
Molecular Weight: 349.438

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899972-83-9

Cat. No.: VC6091893

Molecular Formula: C20H23N5O

Molecular Weight: 349.438

* For research use only. Not for human or veterinary use.

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide - 899972-83-9

Specification

CAS No. 899972-83-9
Molecular Formula C20H23N5O
Molecular Weight 349.438
IUPAC Name 5-amino-1-[(4-methylphenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26)
Standard InChI Key BZHFNIKEBQLDGC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, delineates its structure:

  • A 1H-1,2,3-triazole core substituted at position 1 with a 4-methylbenzyl group.

  • A carboxamide group at position 4, with an amino substituent at position 5.

  • The N-linked mesityl group (2,4,6-trimethylphenyl) attached to the carboxamide nitrogen.

Molecular Formula: C21H24N5O\text{C}_{21}\text{H}_{24}\text{N}_5\text{O}
Molecular Weight: 370.45 g/mol .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogs provide insights:

PropertyValue/DescriptionSource Analog Reference
Density~1.3–1.5 g/cm³
Boiling PointEstimated 450–500°C
SolubilityLow aqueous solubility; DMSO-soluble
LogP (Partition Coeff.)~3.5 (predicted)

The mesityl and 4-methylbenzyl groups enhance hydrophobicity, reducing aqueous solubility but improving membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via modular [3+2] cycloaddition, a method optimized for triazole-carboxamides . A representative protocol involves:

  • Cycloaddition: Reacting a nitrile precursor (e.g., 4-methylbenzyl cyanide) with an azide (e.g., mesityl azide) under basic conditions (Cs₂CO₃ or NaOEt) .

  • Functionalization: Subsequent aminolysis or nucleophilic substitution to introduce the carboxamide and amino groups .

Example Synthesis:

  • Step 1: 4-Methylbenzyl azide + mesityl cyanide → 1-(4-methylbenzyl)-5-mesityl-1H-1,2,3-triazole-4-carbonitrile.

  • Step 2: Hydrolysis of the nitrile to carboxamide, followed by amination at position 5 .

Reaction Optimization

Key parameters influencing yield and purity:

  • Catalyst: Cesium carbonate yields higher regioselectivity than sodium ethoxide .

  • Solvent: Polar aprotic solvents (e.g., DMSO) favor cycloaddition kinetics .

  • Temperature: Reactions typically proceed at 80–100°C for 12–24 hours .

Biological Activity and Mechanism

SOS Response Inhibition

Triazole-carboxamides disrupt the bacterial SOS response by inhibiting RecA-mediated LexA autoproteolysis, a critical step in DNA repair and mutagenesis . In Escherichia coli and Pseudomonas aeruginosa, lead analogs reduce mutagenesis rates by 60–80% at 10 µM . The mesityl substitution may enhance binding to LexA’s hydrophobic pockets, though structural studies are pending .

Antimicrobial Synergy

When co-administered with fluoroquinolones (e.g., ciprofloxacin), triazole-carboxamides lower antibiotic MICs by 4–8-fold in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant P. aeruginosa . This synergy arises from suppressed SOS-driven antibiotic tolerance .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey SubstituentsBiological Activity
5-Amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamideC₁₈H₁₈ClN₅O2-Chlorobenzyl, 4-methylbenzylAntifungal (Candida spp. IC₅₀: 2.5 µM)
5-Amino-1-benzyltriazole-4-carboxylic acidC₁₀H₁₀N₄O₂Benzyl, carboxylic acidSOS inhibition (EC₅₀: 15 µM)
5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamideC₄H₇N₅OMethylWeak antibacterial (MIC: >100 µM)

The mesityl derivative’s bulkier N-substituent likely improves target affinity compared to smaller alkyl or aryl groups .

Research Gaps and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator